molecular formula C21H17Cl3N4OS B10927553 (2Z)-2-{[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No.: B10927553
M. Wt: 479.8 g/mol
InChI Key: KRBJSLXSRPOWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole moiety. Key reagents include 3,4-dichlorobenzyl chloride, 4-chloro-1H-pyrazole, and phenethylamine. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The scalability of the process is crucial for industrial applications, and methods to recycle solvents and reagents are often employed to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENYL-1,3-THIAZOLAN-4-ONE
  • **2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE

Uniqueness

2-{[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenethyl group enhances its interaction with certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17Cl3N4OS

Molecular Weight

479.8 g/mol

IUPAC Name

2-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]imino-3-(2-phenylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17Cl3N4OS/c22-16-7-6-15(10-17(16)23)11-27-12-18(24)20(26-27)25-21-28(19(29)13-30-21)9-8-14-4-2-1-3-5-14/h1-7,10,12H,8-9,11,13H2

InChI Key

KRBJSLXSRPOWCY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl)S1)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.